molecular formula C8H8N2O6S B6240376 methyl 2-nitro-6-sulfamoylbenzoate CAS No. 288257-84-1

methyl 2-nitro-6-sulfamoylbenzoate

Cat. No. B6240376
CAS RN: 288257-84-1
M. Wt: 260.2
InChI Key:
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Description

Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula of C8H8N2O6S. It has a molecular weight of 260.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2), a sulfamoyl group (-SO2NH2), and a methyl ester group (-COOCH3) .


Chemical Reactions Analysis

Nitro compounds like this compound can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where the nitro group is replaced by another functional group .


Physical And Chemical Properties Analysis

Nitro compounds are known for their high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of the substituent . They also exhibit strong infrared bands at about 1550cm − 1 and 1375cm − 1 .

Mechanism of Action

MNSB acts as an inhibitor of a variety of enzymes, including cytochrome P450 enzymes and proteases. It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition of enzyme activity can be used to study the mechanism of action of drugs and other compounds.
Biochemical and Physiological Effects
MNSB has been used in a variety of biochemical and physiological experiments. It has been used to study the effects of drugs on enzyme activity, protein-ligand binding, and drug metabolism. It has also been used to study the effects of drugs on cell growth and proliferation.

Advantages and Limitations for Lab Experiments

MNSB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

MNSB has many potential applications in scientific research. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the effects of drugs on cell growth and proliferation. It could also be used as a tool for drug discovery and development, as an inhibitor of enzymes, or as a tool for studying protein-ligand binding. Additionally, MNSB could be used in studies of enzyme kinetics and drug metabolism.

Synthesis Methods

MNSB can be synthesized by reacting nitrobenzene and sulfamic acid in a solvent such as ethanol. The reaction is carried out at room temperature and can be completed in a few hours. The reaction proceeds through a nucleophilic substitution reaction, with the nitro group of nitrobenzene being replaced by the sulfamate group of sulfamic acid. The product, MNSB, is isolated by filtration and recrystallization from the reaction mixture.

Scientific Research Applications

MNSB is widely used in scientific research, particularly in biochemical and physiological experiments. It has been used in studies of enzyme kinetics, protein-ligand binding, and drug metabolism. It has also been used in drug discovery and development, as a tool for identifying and testing potential drug candidates.

Safety and Hazards

While specific safety data for methyl 2-nitro-6-sulfamoylbenzoate is not available, it’s important to handle all chemical substances with care. Protective equipment should be used when handling the substance, and it should be stored in a dry and well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-nitro-6-sulfamoylbenzoate involves the nitration of methyl 2-aminobenzoate followed by sulfonation of the nitro compound.", "Starting Materials": [ "Methyl 2-aminobenzoate", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Nitration of methyl 2-aminobenzoate with nitric acid in the presence of sulfuric acid to yield methyl 2-nitrobenzoate", "Sulfonation of methyl 2-nitrobenzoate with sulfuric acid to yield methyl 2-nitro-6-sulfamoylbenzoate" ] }

CAS RN

288257-84-1

Molecular Formula

C8H8N2O6S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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